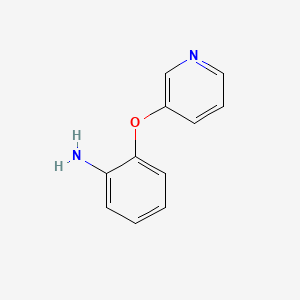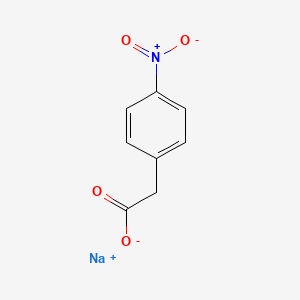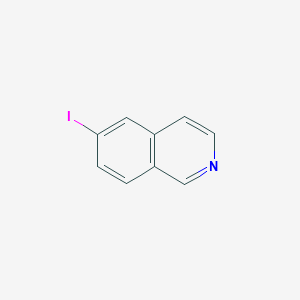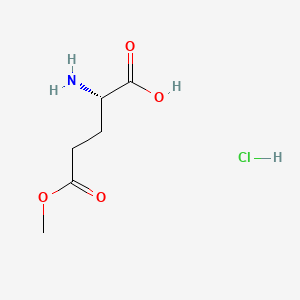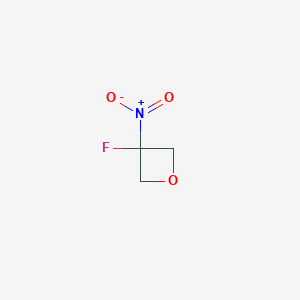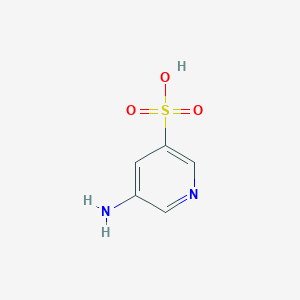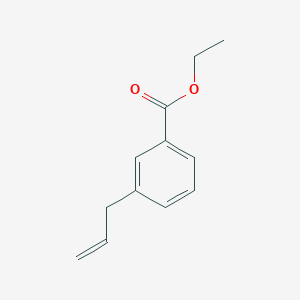
3-(3-Carboethoxyphenyl)-1-propene
説明
3-(3-Carboethoxyphenyl)-1-propene, also known as 3-carboxypropylphenol or 3-CPP, is a synthetic compound with a wide range of applications in the scientific and medical fields. 3-CPP is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical and physiological effects.
科学的研究の応用
Catalytic Applications
Research has shown that tungsten trioxide (WO3) catalysts exhibit high activity for the metathesis of ethene and 2-butene to form propene, highlighting the importance of catalysts in the efficient production of propene (Zhuo Cheng & C. Lo, 2012)^1^. Furthermore, the selective oxidative dehydrogenation of propane to propene using boron nitride catalysts demonstrates an alternative route for propene production, emphasizing the role of novel catalytic materials in enhancing selectivity towards desired products (J. T. Grant et al., 2016)^2^.
Polymerization and Material Science
The copolymerization of ethene and propene using metallocene-based catalytic systems to produce ethene/propene copolymers with controlled composition and microstructure is a critical area of research (M. Galimberti et al., 1998)^3^. These advancements in polymer science contribute to the development of materials with specific properties for various applications.
Environmental Remediation
The study on enhancing aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients (Paul B. Hatzinger et al., 2015)^4^ suggests potential strategies for the remediation of contaminated sites. Although this research does not directly mention 3-(3-Carboethoxyphenyl)-1-propene, the methodologies and insights could be relevant for the degradation of similar compounds.
特性
IUPAC Name |
ethyl 3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h3,5,7-9H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLDJHHRMLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476956 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboethoxyphenyl)-1-propene | |
CAS RN |
372510-70-8 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde](/img/structure/B1315258.png)
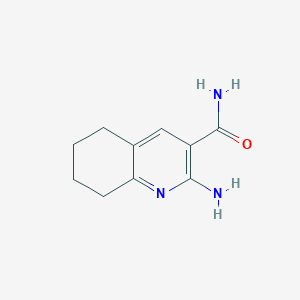
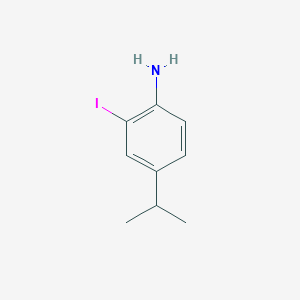
![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)
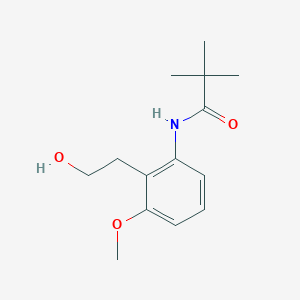
![{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B1315269.png)
